1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine

Description

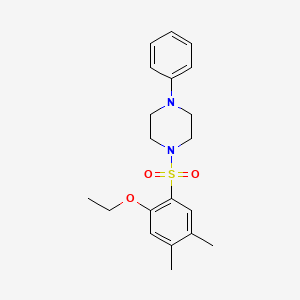

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine (referred to here as the target compound) is a piperazine derivative with a sulfonyl-linked aromatic moiety. Its structure includes a 2-ethoxy-4,5-dimethylphenyl group attached to the sulfonyl group and a phenyl group on the piperazine ring (). This compound shares structural similarities with other sulfonylpiperazine derivatives, which are studied for their neuroprotective, anti-inflammatory, and cytotoxic properties. However, its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name |

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-4-25-19-14-16(2)17(3)15-20(19)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUOLAHRZAMVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the sulfonylation of 2-ethoxy-4,5-dimethylbenzene with a suitable sulfonyl chloride, followed by the reaction with 4-phenylpiperazine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperazine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The target compound differs from analogs primarily in the substituents on the sulfonyl-linked phenyl ring. Below is a comparative analysis of key compounds:

Key Structural Comparisons:

- Electron-Withdrawing vs. The target compound’s ethoxy and methyl groups (electron-donating) may increase lipophilicity, improving blood-brain barrier penetration compared to NSPP .

Substituent Positioning :

- The 2-ethoxy-4,5-dimethyl configuration in the target compound introduces steric and electronic effects distinct from NSPP’s para-nitro group, which could alter receptor binding or metabolic stability.

Pharmacological and Functional Comparisons

Neuroprotection and Cognitive Function

- NSPP :

- The ethoxy group may enhance bioavailability for CNS targets.

Anti-Inflammatory and Cytotoxic Activity

- NSPP : Reduces IL-6 secretion and radiation-induced neuroinflammation .

- Benzhydrylpiperazine Derivatives (e.g., ): Sulfonamide analogs show variable cytotoxicity (GI50 values) against cancer cell lines, suggesting substituent-dependent activity.

- Target Compound : Methyl and ethoxy groups may reduce cytotoxicity compared to nitro or chloro substituents, but this requires validation.

Solubility and Formulation

Biological Activity

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-phenylpiperazine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following details:

- IUPAC Name : this compound

- Molecular Formula : C23H32N6O4S

- Molecular Weight : 488.60 g/mol

This compound features a piperazine ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety, which contributes to its diverse biological activities.

Antitumor Activity

Research has indicated that derivatives of piperazine, including the compound , exhibit significant antitumor properties. A study highlighted that certain piperazine derivatives showed potent inhibition of tumor cell proliferation, particularly in colorectal and breast cancer models. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at various phases .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system (CNS). It exhibited anxiolytic and antidepressant-like effects in animal models, likely through modulation of serotonergic pathways. This aligns with findings from other piperazine derivatives that target serotonin receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Sulfonamide Group : The presence of the sulfonamide moiety enhances binding affinity to target proteins involved in cancer progression.

- Ethoxy Substitution : The ethoxy group appears to play a significant role in enhancing lipophilicity and bioavailability.

- Dimethyl Phenyl Ring : Substituents on the phenyl ring can significantly alter biological activity; for instance, modifications can increase selectivity towards specific receptors.

Study 1: Antitumor Efficacy

In a recent study involving various piperazine derivatives, this compound was found to inhibit the growth of human cancer cell lines with an IC50 value of approximately 15 µM. The study suggested that the compound induced apoptosis through mitochondrial pathways .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of this compound. It was shown to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Antitumor | 15 | Induces apoptosis |

| Anti-inflammatory | 40 | Inhibits TNF-alpha production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.